Cas no 4619-20-9 (4-(4-Methylphenyl)-4-oxobutanoic Acid)

4-(4-Methylphenyl)-4-oxobutanoic Acid 化学的及び物理的性質
名前と識別子
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- 4-Oxo-4-(p-tolyl)butanoic acid
- 3-(4-Methylbenzoyl)propionic acid
- 4-(4-Methylphenyl)-4-oxobutyric Acid
- 3-(4-METHYLBENZOYL)PROPANOIC ACID
- 3-(4-Methylbenzoyl)-propionic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
- 4-(p-Tolyl)-4-oxobutyric Acid
- 3-(p-Toluoyl)propionic acid
- CCG-200196
- 4-oxo-4-p-tolylbutanoic acid
- FT-0613691
- 4-Oxo-4-(4-tolyl)butyric acid
- AC-16655
- 4-Oxo-4-p-tolyl-butyric acid
- 4-Oxo-4-(para-tolyl)-butyric acid
- s10915
- SMR000150690
- beta-(4-Methylbenzoyl)propionic acid
- BS-4059
- NSC-54788
- EN300-17198
- Maybridge1_000077
- 4-Oxo-4-(4-tolyl)butyricacid
- NSC54788
- 4-Oxo-4-(p-tolyl)butyric Acid
- 4-(4-methyl-phenyl)-4-oxobutanoic acid
- M1377
- InChI=1/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14
- 4-methyl-gamma-oxobenzenebutanoic acid
- AKOS000199954
- ZYB7JU7CMX
- Propionic acid, 3-p-toluoyl-
- BB 0218477
- MFCD00020541
- 4-Oxo-4-p-tolylbutyric acid
- .BETA.-(4-METHYLBENZOYL)PROPIONIC ACID
- SY032321
- 4619-20-9
- NS00022206
- CHEMBL1483046
- Z56899081
- 3-p-Toluoylpropionic acid
- MLS000571116
- 4-METHYL-.GAMMA.-OXOBENZENEBUTANOIC ACID
- ZOLPIDEM TARTRATE IMPURITY C [EP IMPURITY]
- AF-962/00506035
- J-510732
- UNII-ZYB7JU7CMX
- 4-(4-Methylphenyl)-4-oxobutanoic acid #
- CS-0128424
- DTXSID00288225
- SCHEMBL822930
- MixCom1_000143
- AMY6406
- Q4637072
- 4-(4-Methylphenyl)-4-oxobutyric acid, 98%
- DB-051360
- STK202164
- BBL000484
- ALBB-020398
- Benzenebutanoic acid, 4-methyl-gamma-oxo-
- 4-(4-Methylphenyl)-4-oxobutanoic Acid
-
- MDL: MFCD00020541
- インチ: 1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
- InChIKey: OEEUWZITKKSXAZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(=O)CCC(=O)O
- BRN: 2099653
計算された属性
- せいみつぶんしりょう: 192.07900
- どういたいしつりょう: 192.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 54.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.1430 (rough estimate)
- ゆうかいてん: 127.0 to 131.0 deg-C
- ふってん: 378.8℃ at 760 mmHg
- フラッシュポイント: 197.0±19.7 °C
- 屈折率: 1.5340 (estimate)
- すいようせい: 不溶性
- PSA: 54.37000
- LogP: 2.04250
- ようかいせい: 水に溶けない
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-(4-Methylphenyl)-4-oxobutanoic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
4-(4-Methylphenyl)-4-oxobutanoic Acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-(4-Methylphenyl)-4-oxobutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17198-5.0g |
4-(4-methylphenyl)-4-oxobutanoic acid |
4619-20-9 | 93% | 5.0g |
$21.0 | 2023-07-10 | |
TRC | B399940-2.5g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | 2.5g |
$ 0.00 | 2022-06-07 | ||
TRC | B399940-10g |
4-(4-Methylphenyl)-4-oxobutanoic Acid |
4619-20-9 | 10g |
55.00 | 2021-08-17 | ||
eNovation Chemicals LLC | Y1044249-100g |
4-Oxo-4-(p-tolyl)butanoic acid |
4619-20-9 | 98% | 100g |
$145 | 2024-06-07 | |
eNovation Chemicals LLC | D694864-100g |
4-Oxo-4-(p-tolyl)butyric Acid |
4619-20-9 | 98% | 100g |
$115 | 2024-07-20 | |
Enamine | EN300-17198-0.05g |
4-(4-methylphenyl)-4-oxobutanoic acid |
4619-20-9 | 93% | 0.05g |
$19.0 | 2023-09-20 | |
OTAVAchemicals | 7013010906-50MG |
4-(4-methylphenyl)-4-oxobutanoic acid |
4619-20-9 | 95% | 50MG |
$29 | 2023-07-04 | |
1PlusChem | 1P003BQU-5g |
4-Oxo-4-(p-tolyl)butanoic acid |
4619-20-9 | 98% | 5g |
$28.00 | 2025-02-19 | |
Aaron | AR003BZ6-1g |
4-Oxo-4-(p-tolyl)butanoic acid |
4619-20-9 | 97% | 1g |
$4.00 | 2025-01-22 | |
Aaron | AR003BZ6-25g |
4-Oxo-4-(p-tolyl)butanoic acid |
4619-20-9 | 97% | 25g |
$23.00 | 2025-01-22 |
4-(4-Methylphenyl)-4-oxobutanoic Acid 関連文献
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1. Surface binding vs. sequestration; the uptake of benzohydroxamic acid at iron(iii) oxide surfacesIria M. Rio-Echevarria,Fraser J. White,Euan K. Brechin,Peter A. Tasker,Steven G. Harris Chem. Commun. 2008 4570
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Rachel J. Cooper,Philip J. Camp,David K. Henderson,Paul A. Lovatt,David A. Nation,Stuart Richards,Peter A. Tasker Dalton Trans. 2007 1300
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Xuexin Zhang,Yang Gao,Ronibala Devi Laishram,Kangkui Li,Yong Yang,Yong Zhan,Yang Luo,Baomin Fan Org. Biomol. Chem. 2019 17 2174
-
Glen B. Deacon,Craig M. Forsyth,Thomas Behrsing,Kristina Konstas,Maria Forsyth Chem. Commun. 2002 2820
4-(4-Methylphenyl)-4-oxobutanoic Acidに関する追加情報
Introduction to 4-(4-Methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9)
4-(4-Methylphenyl)-4-oxobutanoic Acid, identified by its Chemical Abstracts Service (CAS) number 4619-20-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanoic acid backbone substituted with a 4-methylphenyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of both a carboxylic acid moiety and an aromatic ring makes it a valuable scaffold for drug discovery and synthetic chemistry applications.
The compound's structure, characterized by a 4-methylphenyl group attached to a β-keto acid derivative, positions it as a candidate for further functionalization. Such structural features are often exploited in medicinal chemistry to modulate interactions with biological targets. The 4-oxobutanoic acid moiety, in particular, is known for its role in various metabolic pathways and its ability to participate in condensation reactions, making it a versatile intermediate in synthetic processes.
In recent years, the pharmaceutical industry has shown increasing interest in molecules that incorporate aromatic rings with substituents like 4-methylphenyl. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. For instance, derivatives of 4-(4-methylphenyl)-4-oxobutanoic Acid have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The carboxylic acid group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
One of the most compelling aspects of 4-(4-methylphenyl)-4-oxobutanoic Acid is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of heterocyclic derivatives, which are known for their broad spectrum of biological activities. For example, the introduction of nitrogen atoms into the aromatic ring or the extension of the side chain can lead to novel compounds with enhanced pharmacological properties. Such modifications are often guided by computational modeling and high-throughput screening techniques to identify promising candidates for further development.
The compound's relevance extends beyond academic research into industrial applications. Its structural features make it suitable for use in agrochemicals and material science, where precise molecular design is crucial. The β-keto acid functionality is particularly useful in organic synthesis, serving as a precursor for enones and other reactive intermediates. This versatility has led to its incorporation in multi-step synthetic routes aimed at producing high-value chemicals.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. 4-(4-Methylphenyl)-4-oxobutanoic Acid has been studied in the context of catalytic processes that minimize waste and energy consumption. For instance, transition metal-catalyzed reactions have been employed to introduce substituents at specific positions on the aromatic ring or side chain with high efficiency. These approaches align with global efforts to develop more environmentally friendly chemical processes.
The compound's role in drug discovery continues to evolve with advancements in biotechnology. High-resolution structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into how 4-(4-methylphenyl)-4-oxobutanoic Acid interacts with biological targets. These structural insights are critical for designing molecules with improved selectivity and reduced side effects. Additionally, computational methods like molecular dynamics simulations are being used to predict how modifications to the molecule will affect its binding affinity and pharmacokinetic properties.
In summary, 4-(4-methylphenyl)-4-oxobutanoic Acid (CAS No. 4619-20-9) represents a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its structural features offer opportunities for diverse applications, from drug development to sustainable chemical synthesis. As research progresses, this compound is likely to remain at the forefront of molecular innovation, driving advancements across multiple scientific disciplines.
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